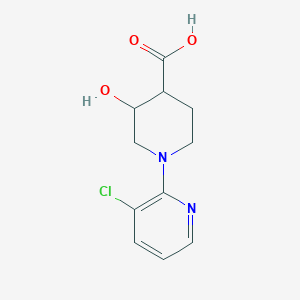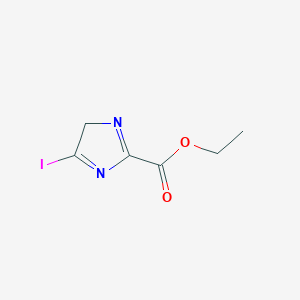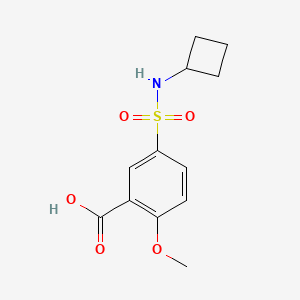
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a piperidine carboxylic acid moiety. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the 3-position.
Piperidine Ring Formation: The piperidine ring is then constructed through a cyclization reaction, often involving the use of a suitable amine and a carboxylic acid derivative.
Final Assembly: The final step involves the coupling of the pyridine and piperidine moieties to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
3-Chloropyridine-2-carboxylic acid: Lacks the piperidine ring and hydroxyl group, resulting in different chemical and biological properties.
2-Hydroxy-3-chloropyridine: Similar structure but without the piperidine carboxylic acid moiety, leading to different reactivity and applications.
4-Piperidinecarboxylic acid: Does not contain the pyridine ring, resulting in distinct chemical behavior and uses.
Propriétés
Numéro CAS |
850040-09-4 |
|---|---|
Formule moléculaire |
C11H13ClN2O3 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
1-(3-chloropyridin-2-yl)-3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-4-13-10(8)14-5-3-7(11(16)17)9(15)6-14/h1-2,4,7,9,15H,3,5-6H2,(H,16,17) |
Clé InChI |
ULZFXWKIAJEOEI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1C(=O)O)O)C2=C(C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)




![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)





![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

